molecular formula C10H10O B083506 1-(4-Vinylphenyl)ethanone CAS No. 10537-63-0

1-(4-Vinylphenyl)ethanone

Cat. No. B083506
CAS RN: 10537-63-0
M. Wt: 146.19 g/mol
InChI Key: HDXVSRDSYNPSAE-UHFFFAOYSA-N
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Patent
US06414101B1

Procedure details

A 1-liter flask was charged with 500 ml of tetrahydrofuran as a solvent and 0.01 mol of sec-butyl lithium as an initiator. To the solution at −78° C. was added 30 g of p-tert-butoxystyrene. With stirring, polymerization reaction was effected for 30 minutes. The reaction solution turned red. For producing a branched polymer, 0.005 mol of p-methylcarbonylstyrene was added to the reaction solution whereupon reaction was effected for 5 minutes. Further 15 g of p-tert-butoxystyrene was added. With stirring, polymerization reaction was effected for 30 minutes. Polymerization was stopped by adding 0.1 mol of methanol to the reaction solution.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])(CC)C.C(O[C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[CH2:16])=[CH:13][CH:12]=1)(C)(C)C.[O:19]1CC[CH2:21][CH2:20]1>>[CH3:21][C:20]([C:11]1[CH:12]=[CH:13][C:14]([CH:15]=[CH2:16])=[CH:17][CH:18]=1)=[O:19]

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C)(CC)[Li]
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(C)(C)OC1=CC=C(C=C)C=C1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
polymerization reaction

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(=O)C1=CC=C(C=C)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.005 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.